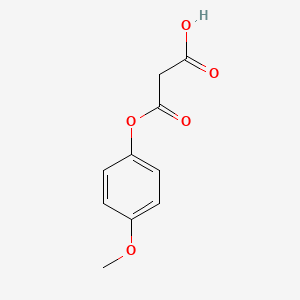

3-(4-Methoxyphenoxy)-3-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxyphenoxy)-3-oxopropanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a derivative of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are known to have herbicidal and fungicidal properties. In

Applications De Recherche Scientifique

Phenolic Compounds in Disease Prevention and Treatment

Phenolic compounds, such as syringic acid and chlorogenic acid, have been widely studied for their therapeutic applications. These compounds demonstrate a broad range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects. For example, syringic acid, synthesized via the shikimic acid pathway in plants, shows potential in preventing diabetes, cardiovascular diseases, and cancer. Its effectiveness is attributed to the presence of methoxy groups on the aromatic ring, which confer strong antioxidant activity (Cheemanapalli et al., 2018). Similarly, chlorogenic acid, found in green coffee extracts and tea, plays roles in lipid and glucose metabolism regulation, offering a therapeutic approach to metabolic disorders like diabetes and obesity (Naveed et al., 2018).

Industrial and Environmental Applications

Beyond biomedical applications, phenolic compounds also have significant industrial uses. For instance, their roles in bioremediation, photocatalytic ozonation, and catalysis are notable. These applications leverage the compounds' antioxidant properties to address environmental pollutants and degradation processes. The review of 4′-geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, discusses its potential as an anti-cancer and anti-inflammatory agent, underscoring the versatility of phenolic compounds in various domains (Epifano et al., 2015).

Antioxidant Mechanisms and Health Benefits

The antioxidant mechanisms of phenolic compounds, including their roles in scavenging free radicals and modulating signaling pathways, have been extensively reviewed. These mechanisms contribute to the compounds' protective effects against oxidative stress, which is implicated in the pathogenesis of numerous diseases. The comprehensive analysis of various antioxidants, including phenolic acids, highlights their significance in reducing oxidative damage and supporting health (Parcheta et al., 2021).

Mécanisme D'action

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents . .

Pharmacokinetics

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in sprague-dawley rats . After oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes, indicating rapid absorption . The compound and its conjugates were also detected in various organs 6 hours post-administration, suggesting wide tissue distribution .

Propriétés

IUPAC Name |

3-(4-methoxyphenoxy)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-2-4-8(5-3-7)15-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCBQAPEJAIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)-3-oxopropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)

![2-[6-Amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2773273.png)

![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)

![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)